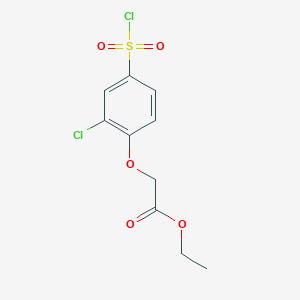
ethyl (2Z)-4,4,4-trifluoro-3-oxo-2-(phenylhydrazono)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl (2Z)-4,4,4-trifluoro-3-oxo-2-(phenylhydrazono)butanoate is a synthetic organic compound known for its unique chemical structure and reactivity. This compound is characterized by the presence of a phenylhydrazono group and a trifluoromethyl group, which impart distinct physicochemical properties. It is widely used in various chemical transformations and has significant applications in scientific research.
Preparation Methods
The synthesis of ethyl (2Z)-4,4,4-trifluoro-3-oxo-2-(phenylhydrazono)butanoate typically involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with phenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
ethyl (2Z)-4,4,4-trifluoro-3-oxo-2-(phenylhydrazono)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: The phenylhydrazono group can participate in substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ethyl (2Z)-4,4,4-trifluoro-3-oxo-2-(phenylhydrazono)butanoate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2Z)-4,4,4-trifluoro-3-oxo-2-(phenylhydrazono)butanoate involves its interaction with molecular targets through its reactive functional groups. The phenylhydrazono group can form covalent bonds with nucleophilic sites on biomolecules, while the trifluoromethyl group enhances its electrophilicity and reactivity. These interactions can modulate various biochemical pathways and molecular targets.
Comparison with Similar Compounds
ethyl (2Z)-4,4,4-trifluoro-3-oxo-2-(phenylhydrazono)butanoate can be compared with similar compounds such as:
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate: Both compounds contain the trifluoromethyl group, but differ in their functional groups, leading to distinct reactivities and applications.
Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate: This compound shares the trifluoromethyl group but has different substituents, affecting its chemical behavior and uses.
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-3-hydroxy-2-phenyldiazenylbut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O3/c1-2-20-11(19)9(10(18)12(13,14)15)17-16-8-6-4-3-5-7-8/h3-7,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGVOIMFLWUOHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C(F)(F)F)O)N=NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4'-Methyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B8693053.png)





![4-Aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B8693112.png)
![2-[2-(2-Nitrophenyl)ethenyl]pyridine](/img/structure/B8693115.png)
